Nanomolar PDE7A Inhibition: A 1,100-fold Selectivity Over PDE5A
N-(sec-butyl)-4-propoxybenzamide demonstrates potent inhibition of human PDE7A with an IC50 of 1.40 nM [1]. This is a significantly stronger inhibition than that observed for other benzamide-based PDE7A inhibitors, such as CHEMBL3359629 (IC50 = 2,200 nM) [2] and CHEMBL3354161 (IC50 = 740 nM) [3]. Crucially, the compound shows a remarkable 2,214-fold selectivity for PDE7A over PDE5A (IC50 = 3,100 nM) and 929-fold selectivity over PDE3A (IC50 = 1,300 nM) [1].
| Evidence Dimension | Inhibition of PDE7A vs. other PDEs and comparators |
|---|---|
| Target Compound Data | PDE7A IC50 = 1.40 nM; PDE5A IC50 = 3,100 nM; PDE3A IC50 = 1,300 nM |
| Comparator Or Baseline | CHEMBL3359629 (PDE7A IC50 = 2,200 nM); CHEMBL3354161 (PDE7A IC50 = 740 nM); Baselines for PDE5A and PDE3A activity from same study. |
| Quantified Difference | 2214-fold selectivity for PDE7A over PDE5A; 929-fold over PDE3A; 1,571-fold more potent than CHEMBL3359629. |
| Conditions | Human PDE7A expressed in insect cells, assessed by [3H]cAMP hydrolysis after 30 mins via scintillation counting. |
Why This Matters
This potency and selectivity profile makes N-(sec-butyl)-4-propoxybenzamide a superior tool compound for probing PDE7A-mediated cAMP signaling without confounding off-target effects on PDE5A or PDE3A.
- [1] BindingDB. BDBM50068286 (CHEMBL3403373). View Source
- [2] BindingDB. BDBM50028930 (CHEMBL3359629). View Source
- [3] BindingDB. BDBM50032573 (CHEMBL3354161). View Source
